6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine
Overview
Description
The compound “5-fluoropyridin-3-yl” is a chemical compound that has gained popularity among scientists conducting research in various fields, including pharmacology and neuroscience. It has a molecular weight of 126.13 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “5-fluoropyridin-3-yl”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of “5-fluoropyridin-3-yl” is C6H7FN2 . The SMILES string representation is NCc1cncc(F)c1 .Physical and Chemical Properties Analysis
The compound “5-fluoropyridin-3-yl” has a density of 1.2±0.1 g/cm3, a boiling point of 194.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.1±3.0 kJ/mol and a flash point of 71.5±23.2 °C .Scientific Research Applications
Environmental Science Applications
PFAS Removal by Amine-Functionalized Sorbents
- Amine-containing sorbents, due to their electrostatic interactions and hydrophobic properties, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The structure of 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine suggests potential utility in designing next-generation sorbents for environmental remediation efforts (Ateia et al., 2019).
Pharmaceutical Applications
Anticancer Research
- Compounds containing fluoropyridinyl groups have been explored for their antitumor activity, particularly in the context of fluoropyrimidine drugs such as 5-fluorouracil (5-FU). These drugs are cornerstone treatments for various solid tumors, and modifications to their structure can significantly impact their pharmacokinetics, efficacy, and toxicity profiles. The unique structure of this compound could offer novel insights into drug design and optimization for cancer therapy (Gmeiner, 2020).
Chemical Synthesis Applications
Metallation of π-Deficient Heteroaromatic Compounds
- The study of metallation reactions of fluoropyridines, including regioselectivity and reaction conditions, is crucial for synthetic chemistry, offering pathways to synthesize complex molecules for various applications. The insights from such studies can be directly applicable to the synthesis and functionalization of compounds like this compound, enabling the creation of novel molecules with designed properties (Marsais & Quéguiner, 1983).
Safety and Hazards
Properties
IUPAC Name |
6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c1-12-10-3-2-9(14-15-10)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCREMJBODODMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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